(4Z)-4-(1H-indol-3-ylmethylidene)-3-oxido-2-phenyl-1,3-oxazol-3-ium-5-one
Description
(4Z)-4-(1H-indol-3-ylmethylidene)-3-oxido-2-phenyl-1,3-oxazol-3-ium-5-one is a complex organic compound that features an indole moiety, a phenyl group, and an oxazole ring
Properties
IUPAC Name |
(4Z)-4-(1H-indol-3-ylmethylidene)-3-oxido-2-phenyl-1,3-oxazol-3-ium-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c21-18-16(10-13-11-19-15-9-5-4-8-14(13)15)20(22)17(23-18)12-6-2-1-3-7-12/h1-11,19H/b16-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQESNXUIHUOFFB-YBEGLDIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=[N+](C(=CC3=CNC4=CC=CC=C43)C(=O)O2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=[N+](/C(=C\C3=CNC4=CC=CC=C43)/C(=O)O2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(1H-indol-3-ylmethylidene)-3-oxido-2-phenyl-1,3-oxazol-3-ium-5-one can be achieved through several synthetic routes. One common method involves the condensation of an indole derivative with an oxazole precursor under specific reaction conditions. The reaction typically requires elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-(1H-indol-3-ylmethylidene)-3-oxido-2-phenyl-1,3-oxazol-3-ium-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The indole and oxazole rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
(4Z)-4-(1H-indol-3-ylmethylidene)-3-oxido-2-phenyl-1,3-oxazol-3-ium-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of (4Z)-4-(1H-indol-3-ylmethylidene)-3-oxido-2-phenyl-1,3-oxazol-3-ium-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-quinoxaline derivatives: These compounds share the indole moiety and have been studied for their biological activities.
3-(indol-2-yl)quinoxalin-2(1H)-ones: Similar in structure and used in pharmaceutical research.
Uniqueness
(4Z)-4-(1H-indol-3-ylmethylidene)-3-oxido-2-phenyl-1,3-oxazol-3-ium-5-one is unique due to its combination of an indole, phenyl, and oxazole ring in a single molecule. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
